(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine
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Overview
Description
(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group and a methyl group attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine precursor.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine: Without the chiral center, this compound may exhibit different chemical and biological properties.
Other trifluorophenyl amines: Compounds with similar trifluorophenyl groups but different substituents on the amine backbone.
Uniqueness
(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the trifluorophenyl group, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(2,3,4-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-5(2)10(14)6-3-4-7(11)9(13)8(6)12/h3-5,10H,14H2,1-2H3/t10-/m0/s1 |
InChI Key |
VPCYYXYOGNGJKO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CC(C)C(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
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